molecular formula C16H23NO5S B12274370 (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Cat. No.: B12274370
M. Wt: 341.4 g/mol
InChI Key: MXJKJCMPGRRXAI-CQSZACIVSA-N
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Description

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is a synthetic compound that belongs to the class of oxathiazolidines. These compounds are characterized by a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group and the isopropylphenyl substituent adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a Boc-protected amino alcohol with a sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the oxathiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or oxygen atoms, leading to the formation of amines or alcohols.

    Substitution: The Boc group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxathiazolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological activity. The Boc group provides stability and protection during these interactions, while the isopropylphenyl substituent enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-Boc-4-(4-methylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
  • (S)-3-Boc-4-(4-ethylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide
  • (S)-3-Boc-4-(4-tert-butylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide

Uniqueness

(S)-3-Boc-4-(4-isopropylphenyl)-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific substituents, which confer distinct chemical and biological properties. The isopropyl group enhances hydrophobic interactions, while the Boc group provides protection during synthetic transformations. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl (4S)-2,2-dioxo-4-(4-propan-2-ylphenyl)oxathiazolidine-3-carboxylate

InChI

InChI=1S/C16H23NO5S/c1-11(2)12-6-8-13(9-7-12)14-10-21-23(19,20)17(14)15(18)22-16(3,4)5/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1

InChI Key

MXJKJCMPGRRXAI-CQSZACIVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H]2COS(=O)(=O)N2C(=O)OC(C)(C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2COS(=O)(=O)N2C(=O)OC(C)(C)C

Origin of Product

United States

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